(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

概要

説明

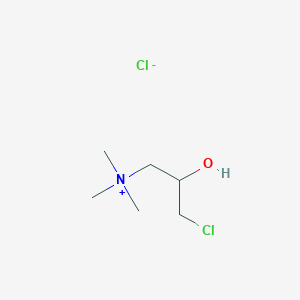

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a quaternary ammonium compound widely used as a cationic agent in industrial and biochemical applications. Structurally, it consists of a trimethylammonium group linked to a chlorinated hydroxypropyl chain, enabling its reactivity with hydroxyl and amino groups in polymers like cellulose, starch, and chitosan .

CHPTAC is synthesized via the reaction of epichlorohydrin (ECH) with trimethylamine hydrochloride under controlled pH (7.5–8.0) and temperature (10–35°C), followed by purification through steam distillation or extraction to minimize impurities like 1,3-dichloro-2-propanol (DCP) and residual ECH . Key applications include:

- Textile cationization: Enhances dye uptake in cotton by substituting heavy metal mordants, achieving higher color strength (K/S values) with increased CHPTAC concentration .

- Cellulose modification: Direct cationization of cellulose fibers improves surface charge density (+63 mV), enhancing dispersity and stability in nanocellulose suspensions .

- Chitosan derivatives: Reacts with chitosan to form water-soluble N-2-hydroxypropyltrimethyl ammonium chitosan (HACC), used in drug delivery and antimicrobial coatings .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The process begins by adding a concentrated hydrochloric acid solution to a reaction vessel, followed by the addition of an aqueous solution of trimethylamine. The reaction temperature is maintained below 30°C to control the reaction rate. The resulting trimethylamine hydrochloride is then reacted with epichlorohydrin at a temperature of 40-45°C for about 2.5 hours. The reaction mixture is then concentrated, and the product is crystallized using ethanol, followed by centrifugation and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often available as a solution with a concentration of around 60% in water .

化学反応の分析

Types of Reactions

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the chloro and hydroxy groups. These reactions often involve the replacement of the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce (2-hydroxypropyl)trimethylammonium chloride, while reactions with other nucleophiles can yield various substituted derivatives .

科学的研究の応用

Chemical and Industrial Applications

1.1 Cationic Surfactant and Emulsifying Agent

CHPTAC is primarily used as a cationic surfactant , which makes it effective in various formulations, including emulsions and dispersions. Its ability to modify surface properties enhances the stability of emulsions in cosmetic and pharmaceutical products.

- Emulsification : CHPTAC is utilized to stabilize oil-in-water emulsions due to its cationic nature, which helps to reduce interfacial tension.

1.2 Textile and Dyeing Industry

In the textile industry, CHPTAC serves as a dyeing auxiliary . It improves dye uptake on fabrics by enhancing the affinity of dyes for cellulose fibers.

- Cationization of Cellulose : CHPTAC is employed in the cationization process of cellulose, which increases the dyeing efficiency and depth of color in cotton fabrics. A study indicated that using CHPTAC can significantly improve the reaction efficiency for cellulose cationization .

Environmental Applications

2.1 Wastewater Treatment

CHPTAC has been investigated for its effectiveness in treating industrial wastewater. It has been shown to enhance the removal of pollutants through coagulation and flocculation processes.

- Chitosan Modification : Research demonstrated that modifying chitosan with CHPTAC improved its coagulation properties for removing contaminants from industrial effluents . The modified chitosan exhibited remarkable removal efficiencies for chemical oxygen demand (COD), color, and fecal coliforms.

| Pollutant Type | Removal Efficiency (%) |

|---|---|

| COD | 78 |

| Color | 86 |

| Fecal Coliforms | 99.9 |

Biological Applications

3.1 Antimicrobial Properties

CHPTAC has been evaluated for its antimicrobial activity against various pathogens. Its cationic nature allows it to disrupt microbial cell membranes, making it effective as a disinfectant.

- Toxicological Evaluations : Studies have indicated that while CHPTAC exhibits some antimicrobial properties, it also poses certain toxicity risks. For instance, acute toxicity tests showed lethargy and convulsions in test subjects at high doses .

Synthesis and Reaction Efficiency

The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin in aqueous conditions. The process can achieve high yields under optimized conditions:

- Synthesis Process : The reaction can be conducted at temperatures between 5°C to 40°C with a pH range of 6.5 to 9.5, achieving product yields exceeding 97% purity .

Case Studies

5.1 Case Study on Textile Dyeing Efficiency

A case study focusing on the use of CHPTAC in textile dyeing illustrated significant improvements in dye uptake on cotton fabrics compared to traditional methods:

- Dye Uptake Comparison : Fabrics treated with CHPTAC showed an increase in dye uptake by approximately 30% over untreated samples.

作用機序

The mechanism of action of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride involves its ability to introduce cationic sites onto various substrates. This is achieved through the substitution of the chlorine atom with nucleophiles, resulting in the formation of quaternary ammonium groups. These cationic sites can interact with negatively charged surfaces, leading to changes in the physical and chemical properties of the substrates .

類似化合物との比較

CHPTAC is part of a family of quaternary ammonium compounds (QACs) used for polymer modification. Below is a detailed comparison with structurally and functionally related agents:

Structural and Reactivity Comparison

Analytical Detection :

- CHPTAC and EPTAC are quantified via capillary electrophoresis (CE) with indirect UV detection (180 mM CuSO₄ buffer, pH 3) or ion-pair HPLC (1M perchlorate, pH 3.4) .

- DHPAC, as a hydrolysis product, serves as a stability indicator for CHPTAC .

Industrial Performance

生物活性

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly referred to as CHPTAC, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its toxicity, antimicrobial properties, and applications in various fields.

CHPTAC is characterized by its cationic nature, which allows it to interact effectively with negatively charged surfaces, such as microbial membranes and cellulose fibers. This interaction is pivotal in its applications in dyeing processes and antimicrobial formulations.

Mechanism of Action:

- Cationization of Cellulose: CHPTAC modifies cellulose by introducing positive charges, enhancing dye uptake and binding capacity .

- Antimicrobial Activity: The cationic nature of CHPTAC disrupts microbial cell membranes, leading to cell lysis. This property is beneficial for its use in disinfectants and antiseptics.

Toxicological Evaluations

Toxicity studies have revealed important insights into the safety profile of CHPTAC:

- Acute Toxicity: The LD50 for oral administration in rats is reported to be approximately 5184 mg/kg body weight, indicating low acute toxicity . Clinical signs observed included lethargy and convulsions, but survivors showed no significant macroscopic findings.

- Irritation Potential: CHPTAC has been found to be non-irritating to skin and eyes, with no sensitizing potential observed in guinea pig skin tests .

- Genotoxicity: Positive results were noted in various mutagenicity assays, including the Salmonella/microsome test and chromosome aberration tests in human lymphocytes. However, it did not show mutagenic effects in the mouse micronucleus test .

Antimicrobial Properties

CHPTAC exhibits significant antimicrobial activity against a range of bacteria and fungi:

- Bacterial Activity: Studies indicate that CHPTAC is effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the integrity of microbial membranes, which enhances its biocidal efficacy.

- Fungal Activity: The compound also demonstrates antifungal properties, making it suitable for applications in personal care products and agricultural formulations.

Applications

The versatility of CHPTAC extends across various domains:

- Textile Industry: Used as a cationizing agent for cellulose fibers to improve dye uptake.

- Biopolymer Synthesis: Employed in the synthesis of cationic glycogen and other biopolymers.

- Antimicrobial Formulations: Incorporated into disinfectants due to its potent antimicrobial properties.

Case Studies

Several studies highlight the efficacy of CHPTAC in practical applications:

- Cellulose Cationization Study: A study demonstrated that applying CHPTAC significantly enhanced the dyeability of cellulose fabrics, achieving high dye uptake rates compared to untreated fabrics .

- Antimicrobial Efficacy Evaluation: Research indicated that formulations containing CHPTAC exhibited enhanced antimicrobial activity when combined with anionic surfactants, showcasing potential synergistic effects.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), and how do reaction conditions influence yield and purity?

- Methodology :

- Anhydrous Synthesis : React trimethylammonium chloride with epichlorohydrin in chloroform at 0–50°C under nitrogen. This method avoids aqueous media, achieving 80–97% yields of anhydrous crystalline product .

- Aqueous Quaternization : Use this compound solution (60–65% in water) adjusted to pH 8 with NaOH for modifying biopolymers (e.g., guar, starch). Reactions typically proceed at 50°C for 24 hours .

Q. How can CHPTAC be used to crosslink polyvinyl alcohol (PVOH) films, and what analytical techniques validate successful modification?

- Experimental Design :

Dissolve PVOH (2 g, MW = 22,000) in 0.2 M NaOH.

Add CHPTAC (0.858 g) to the alkaline solution and stir for 1 hour.

Precipitate modified PVOH with acetone, rinse with ice water, and dry for DSC analysis .

- Characterization :

- DSC : Identify shifts in glass transition temperature (Tg) due to crosslinking.

- Solubility Tests : Reduced solubility in NaOH after crosslinking indicates successful modification .

Q. What safety precautions are critical when handling CHPTAC in laboratory settings?

- Protocols :

- Use gloves, eyeshields, and respirators due to hazards (H351: suspected carcinogen; H412: aquatic toxicity) .

- Store in sealed containers at room temperature, avoiding environmental release .

Advanced Research Questions

Q. How do stereochemical variations in CHPTAC (e.g., (S)-(-)-enantiomer) impact its efficacy as a chiral NMR solvating agent?

- Methodology :

- Synthesize enantiomerically pure CHPTAC via asymmetric catalysis or chiral separation.

- Test with racemic mixtures (e.g., α-, β-, γ-cyclodextrins) in D₂O. Monitor NMR splitting patterns to assess enantioselective binding .

Q. What strategies mitigate by-product formation (e.g., dichloropropyl derivatives) during CHPTAC synthesis?

- Optimization :

- Solvent Selection : Chloroform reduces dichloropropyl by-products compared to aqueous systems .

- Temperature Control : Maintain reaction temperatures ≤50°C to prevent over-chlorination .

- Post-Synthesis Purification : Wash crystalline products with chloroform and ether to remove residual impurities .

Q. How does CHPTAC modification enhance the antimicrobial properties of cationic biopolymers like starch?

- Case Study :

- Cationization : React debranched starch with CHPTAC (DS = 1.14) under alkaline conditions.

- Antimicrobial Testing : Minimum inhibitory concentrations (MIC) against E. coli (6 mg/mL) and S. aureus (8 mg/mL) correlate with zeta potential (+35 mV) .

Q. Data Contradiction Analysis

Q. Methodological Recommendations

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOCl2, C6H15Cl2NO | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027534 | |

| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |

| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 g/cm³ | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3327-22-8 | |

| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3327-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。